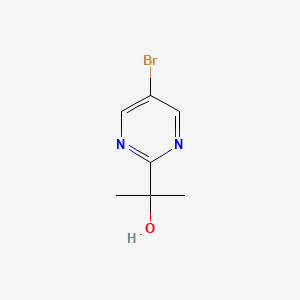

2-(5-Bromopyrimidin-2-yl)propan-2-ol

概要

説明

“2-(5-Bromopyrimidin-2-yl)propan-2-ol” is a chemical compound with the molecular formula C7H9BrN2O . It is used as a reactant in the preparation of aminobenzimidazole urea, which serves as an antibacterial agent .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a bromopyrimidinyl group attached to a propan-2-ol group . The InChI code for this compound is1S/C7H10BrN3.ClH/c1-7(2,9)6-10-3-5(8)4-11-6;/h3-4H,9H2,1-2H3;1H . Chemical Reactions Analysis

“this compound” is a reactant in the preparation of aminobenzimidazole urea, an antibacterial agent . The exact chemical reactions involving this compound are not specified in the search results.Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted boiling point of 269.3±20.0 °C and a predicted density of 1.553±0.06 g/cm3 . The pKa of the compound is predicted to be 13.36±0.29 .科学的研究の応用

Solvent Effects on Reaction Kinetics

The solvent polarity and hydrogen bond effects on nucleophilic substitution reactions involving similar bromopyrimidine compounds were studied. It was found that solvent mixtures involving propan-2-ol showed dramatic variations in reaction rates, indicating the influence of solvent properties on such reactions (Harifi‐Mood, Rahmati, & Gholami, 2011).

Palladium-Catalyzed Reactions

Microwave-assisted palladium-catalyzed C-C coupling versus nucleophilic aromatic substitution of hydrogen in 5-bromopyrimidine by action of bithiophene and its analogues was investigated. This study demonstrates the versatility of palladium-catalyzed reactions in synthesizing pyrimidine derivatives (Verbitskiy et al., 2013).

Synthesis of Pyrimidine Derivatives

A combination of the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution of hydrogen was used to synthesize thiophene-substituted pyrimidines, starting from commercially available 5-bromopyrimidine. This highlights the utility of such methods in synthesizing pyrimidine derivatives (Verbitskiy et al., 2012).

Propan-2-ol Adsorption and Decomposition

The adsorption and decomposition of propan-2-ol on various carbon-supported catalysts were studied. This research provides insights into the interactions of propan-2-ol with different catalysts, which is relevant for understanding the behavior of similar compounds like 2-(5-Bromopyrimidin-2-yl)propan-2-ol (Zawadzki et al., 2001).

Synthesis of Hydroxypyrimidines

A study presented a mild and general method for converting 5-bromopyrimidines to 5-hydroxypyrimidines, which could be relevant for similar transformations involving this compound (Medina, Henry, & Axten, 2006).

Synthesis of GABA Modulators

The synthesis of a GABA A alpha2,3-selective allosteric modulator, which is structurally similar to this compound, was described. This study highlights the potential use of such compounds in neurological applications (Jensen et al., 2005).

生化学分析

Biochemical Properties

It is known to participate in nucleophilic displacement reactions

Molecular Mechanism

It is known to participate in nucleophilic displacement reactions , which could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

特性

IUPAC Name |

2-(5-bromopyrimidin-2-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-7(2,11)6-9-3-5(8)4-10-6/h3-4,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMQILHYEBYWHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=C(C=N1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[4-[Ethyl-[2-[[4-fluoro-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]amino]phenyl]diazenyl]-5-phenyldiazenylthiophene-3-carbonitrile](/img/structure/B570127.png)

![ethyl 2-[[(2S)-1-[2,3-dihydro-1H-inden-2-yl-(2-oxo-2-phenylmethoxyethyl)amino]-1-oxopropan-2-yl]amino]-4-phenylbutanoate](/img/structure/B570145.png)